molecular formula C8H10O2 B3054474 Spiro[2.5]octane-4,8-dione CAS No. 60582-68-5

Spiro[2.5]octane-4,8-dione

Cat. No.: B3054474
CAS No.: 60582-68-5
M. Wt: 138.16
InChI Key: JCHIHBUFLVNFDA-UHFFFAOYSA-N
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Description

Spiro[2.5]octane-4,8-dione, also known as 1,4-dioxaspiro[4.5]deca-6,9-diene-2,7-dione, is a chemical compound characterized by its unique spiro structure. This structure consists of a six-membered oxygen-containing ring and a five-membered oxygen-containing ring fused together in a spiro configuration

Safety and Hazards

Spiro[2.5]octane-4,8-dione may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

Mechanism of Action

Target of Action

Spiro[2.5]octane-4,8-dione, also known as 6,6-Dimethyl-5,7-dioxathis compound , is a chemical compound that primarily targets mild steel surfaces . It acts as a corrosion inhibitor, preventing the degradation and wear of these surfaces when exposed to acidic environments .

Mode of Action

The compound interacts with the mild steel surface, forming a protective layer that prevents the corrosive action of the acid . This interaction is facilitated by the compound’s molecular structure, which allows it to effectively bind to the steel surface and inhibit corrosion .

Biochemical Pathways

This interaction disrupts the normal corrosion process, preventing the steel from being degraded by the acid .

Pharmacokinetics

The pharmacokinetics of Spiro[2It is known that the compound’s effectiveness as a corrosion inhibitor is influenced by its concentration . Higher concentrations of the compound result in greater inhibitory efficiencies .

Result of Action

The primary result of this compound’s action is the inhibition of corrosion on mild steel surfaces . The compound forms a protective layer on the steel surface, preventing the corrosive action of the acid and preserving the integrity of the steel .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals . For example, the compound’s inhibitory efficiency increases with increasing temperature . Additionally, the presence of other chemicals in the environment can affect the compound’s stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for Spiro[2.5]octane-4,8-dione involves the reaction of cyclopropane-1,1-dicarboxylic acid with isopropenyl acetate in the presence of concentrated sulfuric acid. The reaction mixture is stirred vigorously and then cooled to precipitate the product . Another method involves the use of sulfoxonium ylides for the ring-opening cyclization of spirocyclopropanes, which proceeds regioselectively to produce the desired compound in good to high yields .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Spiro[2.5]octane-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the spiro ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

Spiro[2.5]octane-4,8-dione has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[3.5]nonane-6,8-dione
  • Spiro[4.5]decane-7,9-dione
  • Spirocyclic oxindoles

Uniqueness

Spiro[2.5]octane-4,8-dione is unique due to its specific spiro configuration, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

spiro[2.5]octane-4,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-6-2-1-3-7(10)8(6)4-5-8/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHIHBUFLVNFDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(CC2)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30821902
Record name Spiro[2.5]octane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30821902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60582-68-5
Record name Spiro[2.5]octane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30821902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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